molecular formula C17H16F2N2O5 B6137648 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide

2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide

Cat. No. B6137648
M. Wt: 366.32 g/mol
InChI Key: YQKYAYGRXAICDJ-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFB belongs to the class of hydrazide compounds and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to induce apoptosis by activating caspase-3 and -9 and inhibiting anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have several biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, inducing apoptosis, and modulating cell signaling pathways. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have low toxicity and high bioavailability, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide in lab experiments is its low toxicity and high bioavailability, which makes it a safe and effective compound to use in animal studies. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have a wide range of biological activities, making it a versatile compound to use in various disease models.
One of the limitations of using 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain studies. Additionally, the mechanism of action of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide, including:
1. Further elucidating the mechanism of action of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide to identify specific targets and pathways.
2. Investigating the potential of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease.
3. Developing more efficient methods for synthesizing and purifying 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide.
4. Conducting clinical trials to evaluate the safety and efficacy of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide in humans.
5. Developing novel formulations of 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide to improve its solubility and bioavailability.
In conclusion, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide is a promising compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. While there is still much to be learned about its mechanism of action, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have several biological activities that make it a versatile compound to use in various disease models. With further research, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide could become a valuable tool in the fight against cancer, inflammation, and neurodegenerative disorders.

Synthesis Methods

2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide can be synthesized using a simple and efficient method that involves the condensation of 2,4-difluorophenol with 4-hydroxy-3,5-dimethoxybenzaldehyde followed by the addition of acetic anhydride and hydrazine hydrate. The resulting product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential as a therapeutic agent in several diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to induce apoptosis, inhibit angiogenesis, and modulate cell signaling pathways, making it a promising candidate for cancer therapy.
In inflammation, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. This makes 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide a potential therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disorders, 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has been found to have neuroprotective properties by reducing oxidative stress and inflammation, inhibiting the aggregation of amyloid beta proteins, and improving cognitive function. This makes 2-(2,4-difluorophenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O5/c1-24-14-5-10(6-15(25-2)17(14)23)8-20-21-16(22)9-26-13-4-3-11(18)7-12(13)19/h3-8,23H,9H2,1-2H3,(H,21,22)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKYAYGRXAICDJ-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

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